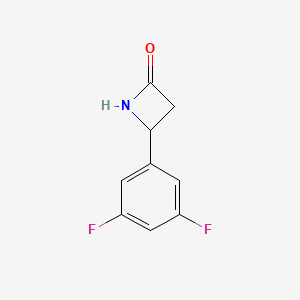
4-(3,5-Difluorophenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Difluorophenyl)azetidin-2-one is a chemical compound with the molecular formula C₉H₇F₂NO and a molecular weight of 183.15 g/mol It is a member of the azetidin-2-one family, which is characterized by a four-membered lactam ring
Méthodes De Préparation
The synthesis of 4-(3,5-Difluorophenyl)azetidin-2-one typically involves the reaction of 3,5-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidin-2-one ring . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-(3,5-Difluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
4-(3,5-Difluorophenyl)azetidin-2-one has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3,5-Difluorophenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidin-2-one ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparaison Avec Des Composés Similaires
4-(3,5-Difluorophenyl)azetidin-2-one can be compared with other azetidin-2-one derivatives, such as:
4-(2,5-Difluorophenyl)azetidin-2-one: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and biological activity.
Spiro-azetidin-2-one derivatives: These compounds have a spirocyclic structure, which imparts different physical and chemical properties.
Propriétés
Formule moléculaire |
C9H7F2NO |
|---|---|
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
4-(3,5-difluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7F2NO/c10-6-1-5(2-7(11)3-6)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
Clé InChI |
NYZMQJNALLLQNB-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC1=O)C2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid](/img/structure/B15275476.png)
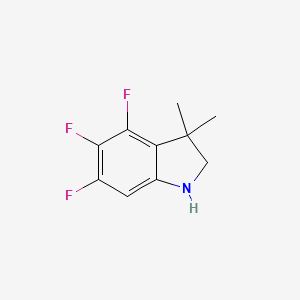
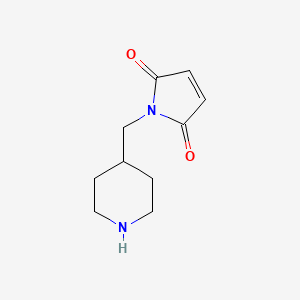
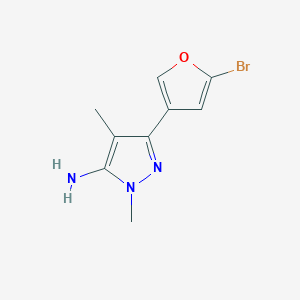
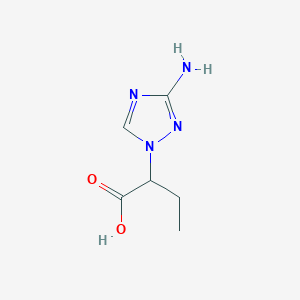
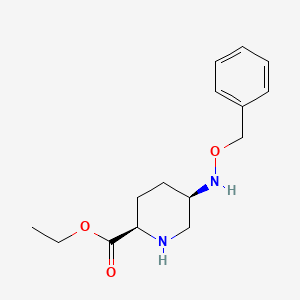
![2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275519.png)
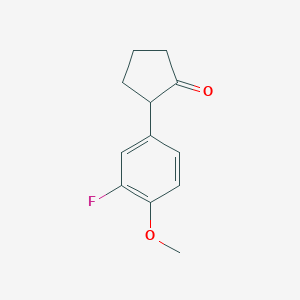
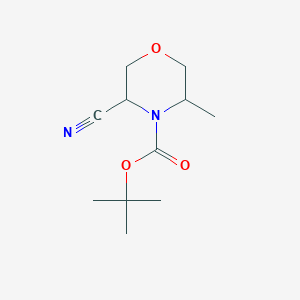
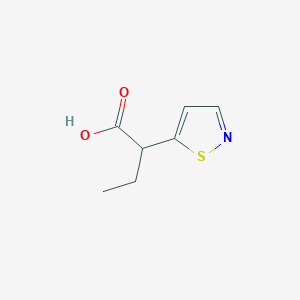
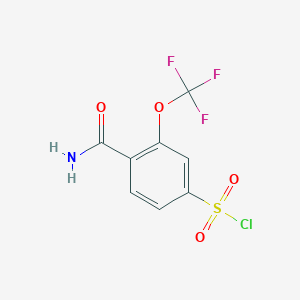
![3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B15275539.png)
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15275544.png)
![8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine](/img/structure/B15275560.png)
